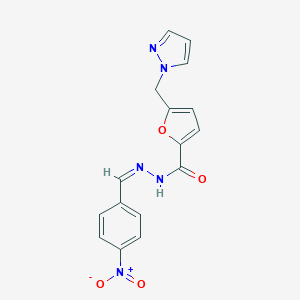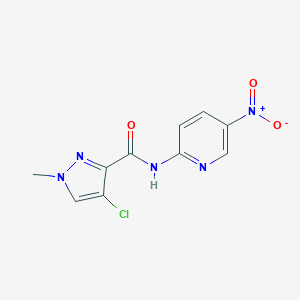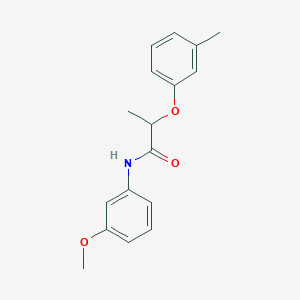![molecular formula C20H21NO6 B451066 dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451066.png)
dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is a complex organic compound with the molecular formula C20H21NO6 It is characterized by the presence of a terephthalate core substituted with a dimethyl ester group and an amide linkage to a 4-methylphenoxy-propanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate typically involves a multi-step process. One common method includes the following steps:
Esterification: The terephthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl terephthalate.
Amidation: The dimethyl terephthalate is then reacted with 2-(4-methylphenoxy)propanoic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism of action of dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- Dimethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}terephthalate
Uniqueness
Dimethyl 2-{[2-(4-methylphenoxy)propanoyl]amino}terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4g/mol |
IUPAC 名称 |
dimethyl 2-[2-(4-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO6/c1-12-5-8-15(9-6-12)27-13(2)18(22)21-17-11-14(19(23)25-3)7-10-16(17)20(24)26-4/h5-11,13H,1-4H3,(H,21,22) |
InChI 键 |
CFROQGOZIDAUFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl 5-methyl-2-[(2-methyl-3-furoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450984.png)

![4-(4-Chlorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxamide](/img/structure/B450988.png)
![5-bromo-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B450992.png)

![5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)

![5-bromo-N'-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-2-furohydrazide](/img/structure/B450997.png)

![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)

![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)
